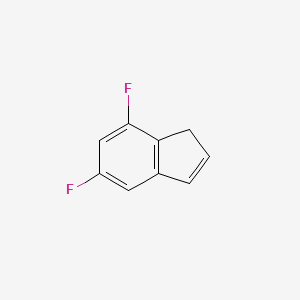

5,7-Difluoro-1H-indene

説明

Significance of Indene (B144670) Scaffolds in Organic Synthesis and Functional Molecules

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a fused benzene (B151609) and cyclopentadiene (B3395910) ring, is a privileged structure in organic chemistry. Its importance stems from its versatile reactivity and its presence as a core structural motif in a wide array of functional molecules. Indene derivatives are crucial intermediates in the synthesis of more complex chemical entities, including pharmaceuticals, advanced polymers, and specialized ligands for organometallic catalysis. chemicalbook.comachemblock.com

In medicinal chemistry, the indane nucleus (the saturated version of indene) is a well-established pharmacophore found in several approved drugs. alfa-chemical.com For instance, the anti-inflammatory drug Sulindac features a benzofulvene core, which is structurally related to indene. alfa-chemical.com The rigid framework of the indene system provides a valuable scaffold for designing molecules that can bind with high specificity to biological targets. alfa-chemical.com Researchers have successfully developed indene-based compounds as potent inhibitors for various enzymes and as ligands for receptors, including serotonin (B10506) 5-HT6 receptor ligands. charlotte.edu

Furthermore, in materials science, indene derivatives are utilized in the production of polymers with unique optical and electronic properties. chemicalbook.com The ability to functionalize the indene ring system at various positions allows for the fine-tuning of these properties, leading to applications in areas such as liquid crystals and organic electronics. researchgate.net

The Strategic Role of Fluorine Atom Incorporation in Molecular Design and Performance Enhancement

The introduction of fluorine atoms into organic molecules is a widely employed strategy in both medicinal chemistry and materials science to enhance molecular performance. americanelements.com The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical and biological characteristics. americanelements.comchembk.com

Key benefits of fluorine incorporation include:

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by enzymes like cytochrome P-450. americanelements.combldpharm.com Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block this process, thereby increasing the drug's half-life and bioavailability. bldpharm.com

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency. americanelements.com Its small van der Waals radius allows it to replace hydrogen without causing significant steric hindrance. americanelements.com

Physicochemical Properties: As the most electronegative element, fluorine can alter a molecule's electron distribution, affecting properties like acidity (pKa) and lipophilicity. americanelements.com This modulation can improve membrane permeability and absorption. americanelements.combldpharm.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, which can be crucial for optimal interaction with a biological target.

In materials science, fluorination is used to create materials with enhanced thermal stability, chemical resistance, and specific optical properties. chembk.com For example, fluorinated polymers like Teflon are known for their non-stick surfaces and high resistance to chemical attack. chembk.com

Overview of Research Trajectories for Difluorinated Indene Systems

While research focusing specifically on 5,7-Difluoro-1H-indene is limited, a growing body of work explores the synthesis and application of other difluorinated indene derivatives. These studies highlight the potential utility of such compounds in diverse scientific fields.

A significant area of research is in materials science , particularly for optoelectronic applications. Derivatives such as 5,6-difluoro-1H-indene have been investigated as novel core structures for liquid crystals, demonstrating high birefringence and dielectric anisotropy. researchgate.net More complex structures, like 5-bromo-4,7-difluoro-1H-indene-1,3(2H)-dione, have been designed as terminal units for polymerized small-molecule acceptors (PSMAs) used in all-polymer solar cells, achieving high open-circuit voltages. rsc.org These findings underscore the value of the difluoro-indene scaffold in creating next-generation electronic materials.

In medicinal chemistry and organic synthesis , various difluorinated indene and indanone (the partially saturated analog) precursors are actively being synthesized and studied. Compounds like 4,7-Difluoro-1-indanone serve as important intermediates for building more complex molecules with potential biological activity. chembk.com The synthesis of functionalized indenes often begins with such precursors. For example, researchers have developed methods for the enantioselective fluorination of tert-butyl-5,7-difluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, creating chiral building blocks for drug discovery. mdpi.com Other synthetic efforts have focused on creating libraries of substituted indene derivatives to explore their potential as therapeutic agents, such as tubulin polymerization inhibitors for cancer treatment. nih.gov

These research trajectories indicate a clear and active interest in the synthesis and properties of difluorinated indene systems. The strategic placement of two fluorine atoms on the indene core is seen as a powerful tool for modulating electronic properties for materials applications and for creating novel, potent, and metabolically stable candidates for drug development.

Structure

3D Structure

特性

IUPAC Name |

5,7-difluoro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2/c10-7-4-6-2-1-3-8(6)9(11)5-7/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPUVFZVZHJBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585784 | |

| Record name | 5,7-Difluoro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939760-79-9 | |

| Record name | 5,7-Difluoro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 5,7 Difluoro 1h Indene Derivatives

Regioselective Bromination and Halogenation Studies of Indenone Systems

The functionalization of the 5,7-difluoro-1H-indene core often begins with the selective introduction of halogen atoms, particularly bromine, onto its corresponding indenone derivative. Halogenated indenes are crucial intermediates for subsequent carbon-carbon bond-forming reactions. nih.gov Studies on closely related systems, such as 5,6-difluoroindan-1-one, demonstrate that the regioselectivity of bromination is highly dependent on the reaction conditions. nih.gov

Under acidic conditions (e.g., Br₂ in acetic acid), the reaction proceeds via an enol intermediate, leading to preferential bromination at the α-position to the carbonyl group. nih.gov In contrast, basic conditions (e.g., Br₂ with KOH or K₂CO₃) can direct the electrophilic aromatic substitution to the aromatic ring. nih.gov For 5,6-difluoroindan-1-one, α-monobromination occurs in acetic acid, whereas α,α-dibromination is favored under KOH conditions at room temperature. nih.gov This predictable regioselectivity allows for the controlled synthesis of specific bromo-indanone isomers, which are valuable precursors for further derivatization.

Aryl bromides are highly useful substrates for a range of palladium-, nickel-, and copper-catalyzed cross-coupling reactions, making regioselective electrophilic aromatic bromination a priority in synthetic chemistry. nih.gov The development of selective bromination methods is essential for preparing intermediates used in the production of pharmaceuticals and specialty chemicals. nih.govnih.gov

| Starting Material | Reagents and Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| 5,6-Difluoroindan-1-one | Br₂, Acetic Acid, Room Temp. | 2-Bromo-5,6-difluoroindan-1-one (α-monobromination) | Not specified | nih.gov |

| 5,6-Difluoroindan-1-one | Br₂, KOH, Room Temp. | 2,2-Dibromo-5,6-difluoroindan-1-one (α,α-dibromination) | Not specified | nih.gov |

| 5,6-Dimethoxyindan-1-one | Br₂, Acetic Acid, Room Temp. | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95% | nih.gov |

| 5,6-Dimethoxyindan-1-one | Br₂, KOH, ~0°C | 4-Bromo-5,6-dimethoxyindan-1-one | 81% | nih.gov |

Carbon-Carbon Bond Forming Reactions

The functionalized 5,7-difluoro-1H-indene core serves as a versatile scaffold for constructing more complex molecules through various carbon-carbon bond-forming reactions.

Aldol (B89426) condensation is a powerful tool for extending the molecular framework of indenone systems. masterorganicchemistry.compressbooks.pub Research has shown that 5,7-difluoro-1-indanone (B1314571) can undergo acid-catalyzed aldol condensation with substituted cinnamaldehyde (B126680) derivatives to generate expanded scaffolds. nih.gov This reaction involves the addition of the enol or enolate of the indenone to the aldehyde, followed by dehydration to form a conjugated α,β-unsaturated ketone. pressbooks.pubmagritek.com

For instance, the reaction of 5,7-difluoro-1-indanone with 4-hydroxy-3-methoxycinnamaldehyde (B191438) proceeds in high yield (81%) to afford the corresponding (E)-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylidene)-5,7-difluoro-2,3-dihydro-1H-inden-1-one. nih.govsemanticscholar.org This transformation effectively appends a cinnamylidene group to the indene (B144670) core, creating a larger, conjugated system and demonstrating a straightforward method for scaffold expansion. nih.gov The success of these "crossed" aldol reactions relies on the higher reactivity of aldehydes compared to ketones, which minimizes self-condensation of the ketone. masterorganicchemistry.com

| Indenone Substrate | Aldehyde Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5,7-Difluoro-1-indanone | 4-Hydroxy-3-methoxycinnamaldehyde | Acid-catalyzed | (E)-5,7-Difluoro-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylidene)-2,3-dihydro-1H-inden-1-one | 81% | nih.govsemanticscholar.org |

The halogenated derivatives of 5,7-difluoro-1H-indene, prepared as described in section 3.1, are ideal substrates for transition metal-catalyzed cross-coupling reactions. nih.govsigmaaldrich.com These reactions are fundamental in modern organic synthesis for forming new carbon-carbon bonds. sigmaaldrich.comresearchgate.net

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron species using a palladium catalyst and a base, is widely used to synthesize biphenyls, polyolefins, and styrenes. wikipedia.org Bromo-derivatives of the 5,7-difluoroindene system are suitable electrophiles for this transformation, reacting with various aryl or heteroaryl boronic acids to introduce new aromatic moieties. wikipedia.orgsemanticscholar.orgmdpi.com The versatility of the Suzuki reaction is enhanced by its tolerance of numerous functional groups and the commercial availability of a wide range of boronic acids. nih.govresearchgate.net

The Negishi reaction (coupling with an organozinc reagent) and the Sonogashira reaction (coupling with a terminal alkyne) offer complementary methods for introducing alkyl, aryl, or alkynyl groups onto the 5,7-difluoro-1H-indene scaffold. sigmaaldrich.com These reactions significantly broaden the scope of accessible derivatives, allowing for the fine-tuning of molecular properties for applications in materials science and medicinal chemistry. researchgate.netu-tokyo.ac.jp

| Reaction Name | General Transformation (R¹ = Indenyl derivative) | Key Reagents | Reference |

|---|---|---|---|

| Suzuki-Miyaura | R¹-X + R²-B(OH)₂ → R¹-R² | Pd Catalyst, Base | sigmaaldrich.comwikipedia.org |

| Negishi | R¹-X + R²-ZnX → R¹-R² | Pd or Ni Catalyst | sigmaaldrich.com |

| Sonogashira | R¹-X + R²-C≡CH → R¹-C≡C-R² | Pd Catalyst, Cu Co-catalyst, Base | sigmaaldrich.comresearchgate.net |

*X = Halogen (e.g., Br, I)

The 5,7-difluoro-1H-indene framework can be synthesized or further elaborated through annulation and cycloaddition reactions. These methods build ring systems onto existing molecular precursors. For instance, palladium-catalyzed [3+2] annulation of (2,2-difluorovinyl)-2-iodoarenes with internal alkynes has been developed to access densely substituted 1-(trifluoromethyl)-1H-indene derivatives. nih.gov Similarly, iron-catalyzed annulative carbomagnesiation provides a mild route to construct derivatized 1H-indenes. u-tokyo.ac.jp

Cycloaddition reactions offer another pathway to complex structures. For example, 2,2-difluoro-1H-indene-1,3(2H)-dione can participate in visible-light-catalyzed oxidative [3+2] cycloadditions with bicyclo[1.1.0]butanes, leveraging the electron-deficient nature of the dione (B5365651) to engage in radical-mediated processes. smolecule.com Dimerization processes have also been observed in related systems, such as the dimerization of isoindenone intermediates generated from the oxidation of precursor indenes. charlotte.edu These reactions highlight the diverse strategies available for constructing complex polycyclic architectures based on the indene core.

Derivatization Strategies for Enhanced Reactivity and Molecular Stability

A key strategy for enhancing reactivity is the regioselective introduction of halogens, as discussed previously. nih.gov A bromo-substituted indene is "activated" for a wide array of cross-coupling reactions, serving as a versatile synthetic handle. nih.govnih.gov

Conversely, derivatization can be employed to increase molecular stability. Strategies may involve introducing specific functional groups that impart greater thermal or chemical stability or by incorporating the indene core into larger, more rigid structures. researchgate.net For example, the synthesis of indene amino acid derivatives introduces new functionalities that can alter the molecule's physical and biological properties. acs.org Ultimately, the choice of derivatization strategy is dictated by the desired application, whether it is to create a reactive intermediate or a stable final product. charlotte.edu

Integration into Complex Molecular Architectures and Extended π-Systems

The 5,7-difluoro-1H-indene unit is a valuable building block for the synthesis of complex molecular architectures and materials with tailored electronic properties. u-tokyo.ac.jp Its integration into larger systems is often achieved through the carbon-carbon bond-forming reactions described above.

Aldol condensation reactions, for example, directly attach conjugated side chains to the indenone core, thereby creating an extended π-system. nih.gov Such systems are of interest in the field of molecular electronics and photonics. Similarly, repeated cross-coupling reactions can be used to construct "ladder-type" conjugated molecules, where the indene unit serves as a fundamental repeat unit. u-tokyo.ac.jp These highly conjugated, rigid structures are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. u-tokyo.ac.jp

The incorporation of the related 2,2-difluoro-1H-indene-1,3(2H)-dione as an electron-accepting end-group in non-fullerene acceptors for organic solar cells is a prime example of its integration into a complex functional architecture. smolecule.com In these molecules, the indene-dione unit is connected to an electron-rich core via Knoevenagel condensation, creating a push-pull electronic structure that facilitates charge separation. smolecule.com The synthesis of π-extended systems is a major focus in materials chemistry, and the 5,7-difluoro-1H-indene scaffold provides a robust and electronically tunable platform for these efforts. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design of Difluorinated Indenes

Influence of Fluorine Substitution on Molecular Properties and Biological Activity

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, primarily due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. researchgate.net This substitution can profoundly influence a molecule's physicochemical and biological profile.

Modulation of Electronic Properties and Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the indene (B144670) ring and adjacent functional groups. researchgate.net This inductive effect can modulate the acidity or basicity of nearby groups, which in turn affects their interactions with biological targets. researchgate.net Studies on 5,6-dimethoxy-1H-indene-2-carboxamide derivatives revealed that substituting the attached phenyl ring with fluorine had a crucial effect on acetylcholinesterase (AChE) inhibition, with ortho- and meta-fluoro analogues showing potent activity. tandfonline.comtandfonline.com This highlights that the placement of fluorine is critical for activity. The specific positioning of fluorine can lead to significant differences in biological potency, a concept explored in Fluorine-Isomer Structure-Activity Relationship (FiSAR) studies, which have shown that changing a fluorine's position can alter a ligand's potency by several orders of magnitude. mdpi.com

Table 4.1: Impact of Fluorine Substitution on Molecular Properties

| Molecular Property | Effect of Fluorine Substitution | Scientific Rationale | Citations |

| Metabolic Stability | Increased | The Carbon-Fluorine (C-F) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it resistant to enzymatic cleavage. | researchgate.net |

| Bioavailability | Generally Improved | Enhanced metabolic stability and altered lipophilicity can lead to better absorption and distribution. | nih.gov |

| Lipophilicity | Modulated | Fluorine can increase lipophilicity, which affects cell membrane permeability and interaction with hydrophobic binding pockets. | researchgate.net |

| Binding Affinity | Altered | Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's binding site and alter the electronics of the core structure. | researchgate.netresearchgate.net |

| Acidity/Basicity (pKa) | Modified | The strong electron-withdrawing nature of fluorine can decrease the pKa of nearby acidic or basic functional groups. | researchgate.net |

Computational Approaches to Elucidating Structure-Activity Relationships (SAR)

Computational chemistry provides powerful tools for understanding and predicting the interactions between ligands like difluorinated indenes and their protein targets, thereby accelerating drug discovery. indianabiosciences.org These methods allow for the in-silico evaluation of how structural modifications affect binding affinity and biological activity. upenn.edu

Molecular Docking and Virtual Screening: Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand within a protein's binding site. ajchem-a.com For indane derivatives, docking studies have been used to investigate binding affinities and identify key interactions. ajchem-a.com For instance, in a study of indane-1,3-dione derivatives as potential anti-tubercular agents, docking was used to assess their binding affinity to the M. tuberculosis InhA protein. ajchem-a.com This process can be scaled up for virtual screening, where large libraries of compounds are computationally docked to identify initial hits with therapeutic potential. upenn.edu

Molecular Dynamics (MD) and Binding Free Energy Calculations: Following docking, molecular dynamics (MD) simulations can be employed to model the dynamic behavior of the protein-ligand complex over time. ajchem-a.com This provides a more realistic view of the interactions in a simulated physiological environment. Advanced calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be used to estimate the binding free energy (ΔG bind) of the complex. acs.org In the design of indene amino acid derivatives as succinate (B1194679) dehydrogenase inhibitors (SDHIs), MM/GBSA calculations were used to determine the binding energy and van der Waals interactions, revealing that the introduction of the indene moiety improved hydrophobicity and resulted in more favorable interactions with the SDH protein. acs.org

Table 4.2: Computational Methods in the Design of Indene Derivatives

| Computational Method | Application in SAR | Example | Citations |

| Molecular Docking | Predicts binding pose and affinity; used for virtual screening. | Predicting the binding of indane-1,3-dione analogues to the M. tuberculosis InhA protein. | upenn.eduajchem-a.com |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic movement of the protein-ligand complex to assess stability and interactions. | Used to refine the docked poses of indane-1,3-dione derivatives before energy calculations. | ajchem-a.com |

| Binding Free Energy (MM/GBSA) | Calculates the binding energy (ΔG bind) to quantify the affinity of a ligand for its target. | Calculated for indene amino acid derivatives to show enhanced binding to succinate dehydrogenase. | acs.org |

| Quantitative SAR (QSAR) | Develops mathematical models correlating chemical structure with biological activity. | CoMFIA models showed that a difluoromethane (B1196922) fragment was significant for the activity of indene amino acid derivatives. | acs.org |

Identification and Optimization of Ligand Binding Motifs

The development of potent and selective inhibitors based on the 5,7-difluoro-1H-indene scaffold requires the precise identification of key structural motifs that govern ligand binding and the subsequent optimization of these motifs.

A notable example is the development of fibroblast growth factor receptor (FGFR) inhibitors. acs.org In this work, the (S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene scaffold was identified as a core binding motif. acs.org This difluorinated indene structure was systematically modified to optimize its interaction with the FGFR kinase domain. The addition of a pyridyl group was found to be crucial for potent activity against FGFR mutant cancers. acs.org The representative compound, (S)-23, which incorporates this optimized motif, demonstrated potent antiproliferative activity against various cancer cell lines with FGFR mutations. acs.org

Similarly, studies on indene amino acid derivatives as SDHIs have shown that the indene moiety itself acts as a critical hydrophobic ligand. acs.org By replacing a cyclobutane (B1203170) ring with the larger, more hydrophobic indene structure, researchers aimed to enhance hydrophobic interactions within the binding pocket of the SDH enzyme. Molecular docking confirmed that the indene part created a favorable hydrophobic interaction and a π–π stacking interaction with a key tryptophan residue (TRP_C35) in the binding site, a distinctive feature of its binding mode. acs.org Optimization of ligand binding can also be guided by analyzing electrostatic complementarity, which ensures that the electrostatic potentials of the ligand and the protein's binding pocket are favorably matched, minimizing desolvation penalties and maximizing recognition. acs.org

Conformational Analysis and the Role of Molecular Rigidity in SAR

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. The indane/indene ring system provides a rigid bicyclic framework that is advantageous for molecular design. researchgate.netscribd.com This structural rigidity reduces the number of possible conformations a molecule can adopt in solution, which minimizes the entropic energy cost required for it to adopt the specific "bioactive" conformation needed to bind to its target. ru.nl This pre-organization can lead to higher binding affinity.

The introduction of fluorine atoms further influences the conformational preferences of the molecule. researchgate.net Fluorine's stereoelectronic properties, such as the gauche effect, can stabilize specific ring puckering conformations. nih.gov While direct conformational studies on 5,7-difluoro-1H-indene are not widely published, research on other fluorinated cyclic systems demonstrates this principle. For instance, studies on fluorinated nucleosides and pyrrolidines show that fluorine substitution creates a strong conformational bias. nih.govnih.gov This bias can lock the molecule into a shape that is optimal for interacting with a receptor's binding site. nih.gov The combination of the indene scaffold's inherent rigidity and the conformational steering effect of fluorine substitution provides a powerful strategy for designing ligands with a well-defined three-dimensional structure, enabling the predictable orientation of key functional groups into specific regions of a binding pocket. acs.org

Spectroscopic and Advanced Characterization Techniques in Difluorinated Indene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5,7-Difluoro-1H-indene, a combination of ¹H NMR, ¹³C NMR, and various 2D NMR experiments would be required for complete structural assignment.

¹H NMR would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J-coupling), and integration. The spectrum would be expected to show signals for the aromatic protons and the protons of the five-membered ring. The fluorine atoms at positions 5 and 7 would induce through-space and through-bond couplings to nearby protons, leading to complex splitting patterns that are crucial for assigning the regiochemistry.

¹³C NMR spectroscopy identifies the number of unique carbon atoms in the molecule. In the case of 5,7-Difluoro-1H-indene, distinct signals would be expected for each carbon. The most notable feature would be the large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are highly diagnostic. The carbons directly bonded to fluorine (C5 and C7) would appear as doublets with large coupling constants, while other carbons in the aromatic and aliphatic regions would exhibit smaller C-F couplings, aiding in their precise assignment.

Detailed analysis of these NMR spectra would be necessary to confirm the successful synthesis and purity of 5,7-Difluoro-1H-indene. However, specific, publicly available research findings detailing these spectra could not be located.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can definitively verify the molecular formula of 5,7-Difluoro-1H-indene (C₉H₆F₂).

Beyond accurate mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization conditions (such as Electron Ionization - EI), the molecule would fragment in a predictable manner. Analysis of these fragments can help to confirm the presence of the indene (B144670) core and the difluoro-substituted benzene (B151609) ring. While specific fragmentation data for 5,7-Difluoro-1H-indene is not available in the surveyed literature, this technique remains a cornerstone for its unequivocal identification.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can offer insights into molecular symmetry and conformation.

For 5,7-Difluoro-1H-indene, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching vibrations (above 3000 cm⁻¹)

Aliphatic C-H stretching vibrations from the CH₂ group in the five-membered ring (around 2850-2960 cm⁻¹)

C=C stretching vibrations of the aromatic and olefinic parts of the molecule (in the 1450-1650 cm⁻¹ region)

Strong C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ region.

FT-Raman spectroscopy , being complementary to FT-IR, would also be valuable. Aromatic ring vibrations and C=C stretching modes often give rise to strong Raman signals. The combination of both techniques provides a more complete vibrational profile of the molecule. Although these techniques are standard for characterization, specific FT-IR and FT-Raman spectra for 5,7-Difluoro-1H-indene are not documented in the available scientific literature.

Electronic Spectroscopy for Optoelectronic and Excited State Properties

Electronic spectroscopy techniques are employed to investigate the electronic transitions within a molecule, providing crucial information about its optoelectronic and excited-state properties.

UV-Vis Absorption and Emission SpectroscopyUV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to excited states. The spectrum of 5,7-Difluoro-1H-indene would reveal the wavelengths of maximum absorption (λmax), which are characteristic of its conjugated π-system. The fluorine substituents may cause a shift in these absorption bands compared to unsubstituted indene due to their electronic effects.

If the compound is fluorescent, emission spectroscopy would be used to measure its photoluminescence properties, providing data on the emission maximum and quantum yield. Such data is vital for assessing its potential in applications like organic light-emitting diodes (OLEDs). Specific UV-Vis absorption and emission spectra for 5,7-Difluoro-1H-indene have not been reported in the searched literature.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Surface AnalysisX-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques for probing the electronic structure of materials.spectrabase.comrsc.org

XPS would be used to determine the elemental composition and chemical bonding environments of 5,7-Difluoro-1H-indene in a solid-state sample. rsc.org High-resolution scans of the C 1s and F 1s core levels would provide precise binding energies, confirming the presence of carbon-carbon, carbon-hydrogen, and carbon-fluorine bonds.

UPS probes the valence band region, providing information about the highest occupied molecular orbital (HOMO) energy level. This is a critical parameter for understanding the charge injection and transport properties of the material in electronic devices. Despite their importance, no specific XPS or UPS studies for 5,7-Difluoro-1H-indene were found.

Advanced Time-Resolved Spectroscopic Methods for Mechanistic Studies

To understand the dynamics of excited states, such as their lifetimes and decay pathways (e.g., fluorescence, intersystem crossing, internal conversion), advanced time-resolved spectroscopic methods are essential. Techniques like time-resolved transient absorption spectroscopy and time-correlated single-photon counting (TCSPC) are used to monitor the evolution of excited species on timescales ranging from femtoseconds to microseconds.

These studies are crucial for elucidating photochemical reaction mechanisms and for designing materials with specific photophysical properties for applications in organic electronics and photocatalysis. Such mechanistic studies on fluorinated aromatic compounds have been reported, but specific investigations focusing on 5,7-Difluoro-1H-indene are not available in the reviewed literature.

Computational Chemistry and Theoretical Investigations of 5,7 Difluoro 1h Indene

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Further research and publication in the field of computational chemistry are required to elucidate the theoretical properties of this specific compound.

Radial Distribution Functions (RDFs) and Amorphous Packing Analysis in Solid-State Materials

The arrangement of molecules in the solid state dictates the material's bulk properties. While crystalline materials possess long-range order, amorphous materials exhibit only short-range correlations. Understanding the structure of amorphous phases is crucial for applications in organic electronics, where materials are often processed into thin films that lack perfect crystallinity.

Molecular dynamics (MD) simulations are a primary tool for generating atomistic models of amorphous solid-state structures. These simulations model the movements of hundreds or thousands of molecules over time, allowing them to settle into a disordered, glassy state that mimics an experimentally prepared amorphous film. aip.orgresearchgate.net From these simulated morphologies, the Radial Distribution Function, g(r), can be calculated. The RDF describes the probability of finding a particle at a distance 'r' from another reference particle, averaged over all particles in the system.

For an amorphous material, the RDF typically shows one or two broad peaks at short distances, corresponding to the nearest-neighbor molecules, before decaying to a value of 1 at longer distances, which signifies a lack of long-range order. aip.org Analysis of RDF plots for materials containing indene-based moieties, particularly in the context of non-fullerene acceptors for organic solar cells, reveals key packing features. For example, studies on complex molecules with terminal indene (B144670) groups show that intermolecular stacking is often dominated by the interactions between these planar acceptor units. semanticscholar.org The RDF can quantify the average distance for these π-π stacking interactions, which is often found to be around 0.4 nm. semanticscholar.org

In a hypothetical amorphous packing analysis of 5,7-Difluoro-1H-indene, RDFs would be calculated for the center-of-mass of the molecules as well as for specific atom pairs (e.g., F-F, C-C) to deconstruct the packing environment. This would reveal the preferred intermolecular distances and coordination numbers in the disordered solid state. Such an analysis is critical for understanding how molecular structure influences film morphology and, consequently, properties like charge transport. researchgate.net

| Interaction Pair | Peak Position (r, nm) | Interpretation |

|---|---|---|

| Center-of-Mass to Center-of-Mass | ~0.45 - 0.60 | Average distance between neighboring molecules, indicating primary solvation shell. |

| Aromatic Ring to Aromatic Ring | ~0.38 - 0.45 | Characteristic distance for π-π stacking between indene ring systems. semanticscholar.org |

| Fluorine to Fluorine (Intermolecular) | ~0.35 - 0.50 | Distribution of distances between fluorine atoms on adjacent molecules. |

Electrostatic Potential (MEP) Analysis for Reactivity and Interaction Prediction

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. researchgate.net The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. science.gov This analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition and binding to biological targets. nih.gov

For 5,7-Difluoro-1H-indene, an MEP analysis would be performed using quantum mechanical methods like Density Functional Theory (DFT). acs.org The resulting MEP map would highlight several key features:

Negative Potential: Strong negative potential would be localized around the two highly electronegative fluorine atoms. The π-electron cloud of the aromatic benzene (B151609) ring and the double bond in the five-membered ring would also exhibit negative potential, though likely less intense than that around the fluorine atoms. These regions are the most likely sites for interaction with electrophiles or positive centers of other molecules.

Positive Potential: Positive potential would be expected on the hydrogen atoms, particularly the acidic methylene (B1212753) protons (C1) and the aromatic protons. These sites would be susceptible to interaction with nucleophiles.

Computational studies on related fluorinated and indene-containing compounds confirm that MEP analysis is a reliable method for predicting reactivity and interaction modes. acs.orgacs.org For instance, in complex indene derivatives, MEP simulations have been used to corroborate binding modes with target proteins by aligning regions of positive and negative potential with complementary sites in the protein's active pocket. acs.org

| Molecular Region/Atom | Predicted MEP Character | Implication for Reactivity |

|---|---|---|

| Fluorine Atoms (F5, F7) | Strongly Negative (Red) | Site for electrophilic attack; potential for halogen bonding interactions. |

| Aromatic π-System | Negative (Yellow/Green) | Attraction to cations and electron-deficient centers. |

| Methylene Protons (C1-H) | Positive (Blue) | Acidic protons, potential hydrogen bond donors. |

| Aromatic Protons (C4-H, C6-H) | Slightly Positive (Cyan/Blue) | Sites for weak interactions with nucleophiles. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. longdom.orgnih.gov The fundamental principle is that the structure of a molecule, encoded in a set of numerical values known as "descriptors," determines its activity or properties.

A QSAR/QSPR study involves several key steps:

Data Set Assembly: A series of structurally related compounds with experimentally measured activity or property data is collected. For a study involving 5,7-Difluoro-1H-indene, this would include a library of substituted indene analogues.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be classified into several categories:

Physicochemical: logP (lipophilicity), pKa, molar refractivity. The inclusion of fluorine is known to significantly alter lipophilicity and acidity. researchgate.netnih.gov

Electronic: HOMO and LUMO energies, dipole moment, atomic charges derived from MEP analysis. These are critical for describing reaction mechanisms. researchgate.net

Topological: Indices that describe molecular size, shape, and branching (e.g., connectivity indices).

Quantum Chemical: Parameters like chemical hardness, softness, and electrophilicity index, which are derived from electronic structure calculations. acs.org

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation linking a subset of the most relevant descriptors to the observed activity. longdom.org The model's predictive power is rigorously tested using internal and external validation techniques.

While no specific QSAR/QSPR models for 5,7-Difluoro-1H-indene were found, studies on related classes of compounds demonstrate the utility of this approach. For example, QSAR models have been developed for indenoisoquinoline derivatives to predict their anticancer activity. acs.org Furthermore, the number of fluorine atoms has been identified as a key descriptor in QSAR models predicting the properties of other chemical classes, highlighting its importance. mdpi.com A QSAR/QSPR study on 5,7-Difluoro-1H-indene and its derivatives could provide predictive models for properties like toxicity, environmental fate, or specific biological activities, thereby guiding the design of new molecules with desired characteristics.

| Descriptor Class | Example Descriptor | Relevance |

|---|---|---|

| Lipophilicity | logP | Governs membrane permeability and transport. Fluorine substitution has a strong, non-linear effect. researchgate.net |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept an electron; often correlates with reactivity and biological interactions. researchgate.net |

| Electronic | MEP-derived charges | Quantifies the potential for electrostatic interactions at specific atomic sites. |

| Topological | Valence Connectivity Index (¹χv) | Describes molecular branching and size, impacting how the molecule fits into a binding site. researchgate.net |

| Constitutional | Number of Fluorine Atoms | Identified as a key parameter in some QSAR models for predicting organelle targeting. mdpi.com |

Applications in Advanced Materials Science Research

Liquid Crystal Research and Electro-Optical Response

Difluorinated indene (B144670) derivatives have emerged as a novel core structure for high-performance liquid crystals (LCs). researchgate.nettandfonline.com Although much of the detailed research has focused on the 5,6-difluoro-1H-indene isomer, the findings underscore the powerful effect of difluorination on the indene skeleton for these applications. researchgate.nettandfonline.com The strategic placement of fluorine atoms enhances key properties essential for electro-optical devices. researchgate.net

Researchers have successfully designed and synthesized liquid crystals based on the 2-phenyl-5,6-difluoro-1H-indene core. researchgate.nettandfonline.com These compounds exhibit desirable characteristics such as high nematic-isotropic transition temperatures and significant optical anisotropy (birefringence, Δn), which is attributed to the long molecular conjugation length. researchgate.nettandfonline.com

A critical advantage of fluorination is the ability to engineer the dielectric anisotropy (Δε). researchgate.net The introduction of lateral fluorine atoms into the 2-phenyl group of 5,6-difluoro-1H-indene derivatives leads to materials with both high dielectric anisotropy and low viscosity. researchgate.nettandfonline.com Furthermore, fluorine substitution can increase the molecule's dipole moment, leading to a substantial reversal polarization, a property of interest in certain display modes. researchgate.net The unique properties of fluorinated indene-based liquid crystals make them suitable for advanced display technologies. researchgate.net

Table 1: Investigated Properties of 5,6-Difluoro-1H-indene Core Liquid Crystals

| Property | Observation | Reference |

|---|---|---|

| Core Structure | 2-phenyl-5,6-difluoro-1H-indene | researchgate.nettandfonline.com |

| Birefringence (Δn) | High values due to long molecular conjugation | researchgate.nettandfonline.com |

| Dielectric Anisotropy (Δε) | High values, tunable by substituent modification | researchgate.nettandfonline.com |

| Viscosity | Low viscosity achieved with lateral fluorine substitution | researchgate.net |

Development of Other Functional Materials with Enhanced Performance

The unique electronic characteristics of difluorinated indenes make them valuable components in a range of other functional materials, particularly in the realm of organic electronics and nonlinear optics.

Organic Solar Cells: A prominent example is the use of a 5,6-difluoro-1H-indene derivative as a key building block in a high-performance non-fullerene acceptor (NFA) for organic solar cells (OSCs). nih.gov The acceptor molecule, known as Y6, incorporates a bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene)dimalononitrile terminal group. nih.govresearchgate.net This specific molecular design has led to groundbreaking advancements in the power conversion efficiency (PCE) of single-junction OSCs, with efficiencies exceeding 19% being reported. nih.govresearchgate.net The fluorinated indene end-groups contribute to the strong electron-accepting nature of the molecule, which is crucial for efficient charge separation and transport in the solar cell's active layer. nih.gov The development of such materials addresses the critical need for acceptor materials that can achieve both high efficiency and long-term operational stability. nih.gov

Table 2: Application of Difluoro-indene Derivative in Organic Solar Cells

| Application | Material System | Functional Component | Reported Efficiency | Reference |

|---|

Nonlinear Optical (NLO) Materials: Derivatives of fluorinated indenes are also being explored for their second- and third-order nonlinear optical (NLO) responses. acs.orgnih.gov NLO materials are vital for applications in photonics, including optical computing, telecommunications, and data storage. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to design and predict the NLO properties of chromophores with a donor-π-acceptor (D–π–A) architecture. acs.orgnih.gov

In these designs, fluorinated indene-based moieties, such as 5,6-difluoro-2-methylene-3-(perfluoropropan-2-ylidene)-2,3-dihydro-1H-inden-1-one, can serve as powerful electron acceptor units. acs.org The computational results indicate that modifying the structure with these strong acceptor groups can significantly enhance the first and second hyperpolarizability (β and γ), which are key metrics of NLO activity. acs.orgnih.gov The high electron-withdrawing capability of the fluorinated indene group facilitates intramolecular charge transfer upon excitation, a fundamental mechanism for generating a strong NLO response. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| 5,7-Difluoro-1H-indene | |

| 5,6-Difluoro-1H-indene | |

| 7-Bromo-5-fluoro-2-methyl-1H-indene | |

| 2,2'-di(1H-inden-2-yl)-1,1'-biphenyl | |

| 2-phenyl-5,6-difluoro-1H-indene | |

| bis(4,7-difluoroindenyl)zirconium dichloride | |

| 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- researchgate.nettandfonline.comCurrent time information in Bangalore, IN.thiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile (Y6) | |

| 5,6-difluoro-2-methylene-3-(perfluoropropan-2-ylidene)-2,3-dihydro-1H-inden-1-one | |

| Ethylene | |

| Polyethylene | |

| Propylene | |

| Polypropylene |

Applications in Medicinal Chemistry Research Excluding Clinical Data

Utilization of Indene (B144670) Derivatives as Pharmaceutical Intermediates and Synthetic Building Blocks

The indane nucleus, and its derivatives such as 5,7-difluoro-1H-indene, serve as versatile scaffolds for the development of pharmaceuticals. The fusion of an aromatic benzene (B151609) ring with an aliphatic cyclopentane (B165970) or cyclopentene (B43876) ring provides a rigid framework enriched with diverse chemical properties. This structural rigidity is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets. The presence of fluorine atoms, as in 5,7-difluoro-1H-indene, can further enhance metabolic stability, binding affinity, and membrane permeability of the resulting drug candidates.

The synthetic versatility of the 5,7-difluoro-1H-indene core allows for a wide range of chemical modifications. Key intermediates such as 5,7-difluoro-1-indanone (B1314571) are readily prepared and serve as a common starting point for the synthesis of more complex molecules. columbia.edunih.gov For instance, the ketone functionality in 5,7-difluoro-1-indanone can be readily converted to an amine, as in 5,7-difluoro-2,3-dihydro-1H-inden-1-amine, or an alcohol, as in 5,7-difluoro-2,3-dihydro-1H-inden-1-ol, providing access to a variety of downstream products. nih.govnih.gov These functionalized intermediates are then used in coupling reactions and other synthetic transformations to build the final drug candidates. The indene framework is a key component of several commercially successful drugs and numerous investigational agents, highlighting its importance as a pharmaceutical intermediate. eburon-organics.com

A notable example of the use of a difluoro-indene scaffold is in the development of fibroblast growth factor receptor (FGFR) inhibitors. Researchers have identified potent FGFR inhibitors based on a (S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene scaffold, demonstrating the utility of this core in generating targeted therapies. eburon-organics.com

Design and Development of Enzyme Inhibitors and Receptor Ligands

The 5,7-difluoro-1H-indene moiety has been successfully incorporated into the design of various enzyme inhibitors and receptor ligands, targeting a range of therapeutic areas.

Succinate (B1194679) dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an attractive target for the development of fungicides. rndsystems.com Several commercial SDHI fungicides feature an indene or a related scaffold. Building on this, researchers have designed and synthesized novel indene amino acid derivatives as potent SDHIs. columbia.edu

In one study, a series of indene amino acid derivatives were synthesized and showed significant in vitro antifungal activity against several plant pathogens. One of the most potent compounds, i19 , demonstrated efficacy comparable to the commercial fungicide boscalid. Another compound from this series, i18 , exhibited a 7.4-fold improvement in the inhibition of porcine heart SDH compared to its parent structure, with an IC₅₀ value of 0.5026 μM. columbia.edu The synthesis of these compounds often starts from 1,2-bis(bromomethyl)benzene (B41939) to construct the indene core, which is then further functionalized. columbia.edu

Another example of an indene-based SDHI is Fluindapyr , a pyrazolecarboxamide fungicide. Its chemical structure is 3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide. Fluindapyr functions by inhibiting the SDH enzyme complex in fungal mitochondria, leading to the disruption of fungal respiration. nih.gov

Table 1: Indene-Based Succinate Dehydrogenase Inhibitors (SDHIs)

| Compound | Target | Activity |

| i18 | Porcine Heart SDH | IC₅₀ = 0.5026 μM |

| i19 | Fungal Pathogens | Efficacy comparable to Boscalid |

| Fluindapyr | Fungal SDH | Fungicidal |

Hypoxia-inducible factor 2 alpha (HIF-2α) is a key oncogenic driver in certain cancers, particularly in clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor gene is often inactivated. nih.govgoogleapis.com The development of small molecule inhibitors that can disrupt the function of HIF-2α has been a major focus in cancer drug discovery. The difluoro-indene scaffold has proven to be a critical component in the design of potent and selective HIF-2α inhibitors.

A landmark achievement in this area is the discovery of Belzutifan (PT2977, MK-6482) , an FDA-approved drug for the treatment of VHL disease-associated renal cell carcinoma. nih.govoatext.com Belzutifan, with the chemical name 3-[(1S,2S,3R)-2,3-difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile, features a difluorinated indanol core that is crucial for its activity. nih.gov Another closely related clinical candidate is PT2385 , (S)-3-((2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile. nih.gov These molecules bind to a pocket in the PAS-B domain of HIF-2α, preventing its heterodimerization with HIF-1β (also known as ARNT) and thereby inhibiting the transcription of downstream target genes involved in tumor growth. nih.gov

The discovery of these inhibitors was guided by structure-based drug design, highlighting the rational approach to exploiting the properties of the difluoro-indene scaffold. nih.gov

Table 2: Difluoro-Indene-Based HIF-2α Inhibitors

| Compound | Chemical Name | Status |

| Belzutifan (PT2977) | 3-[(1S,2S,3R)-2,3-difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile | FDA Approved |

| PT2385 | (S)-3-((2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile | Clinical Candidate |

Tubulin is a key protein in the formation of microtubules, which are essential for cell division, motility, and intracellular transport. Molecules that interfere with tubulin polymerization are among the most effective anticancer agents. The indene scaffold has been explored for the development of novel tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. csic.esnih.gov

A series of novel dihydro-1H-indene derivatives were designed and synthesized as tubulin polymerization inhibitors with anti-angiogenic and antitumor properties. csic.esnih.gov Through structure-activity relationship studies, compound 12d was identified as the most potent derivative, exhibiting antiproliferative activity against four cancer cell lines with IC₅₀ values ranging from 0.028 to 0.087 µM. csic.esnih.gov Further studies showed that compound 12d binds to the colchicine site on tubulin, leading to the inhibition of tubulin polymerization, cell cycle arrest at the G2/M phase, and induction of apoptosis. csic.esnih.gov

While many tubulin inhibitors are based on the indole (B1671886) scaffold, the success of these indene derivatives demonstrates the potential of this related bicyclic system in the design of new anticancer agents targeting microtubule dynamics. bldpharm.com

Table 3: Dihydro-1H-indene-Based Tubulin Polymerization Inhibitor

| Compound | Activity against Cancer Cell Lines |

| 12d | IC₅₀ = 0.028 - 0.087 µM |

The prostanoid EP3 receptor is a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2) and is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cardiovascular diseases. nih.govnih.gov While extensive research has been conducted on EP3 receptor antagonists, there is limited publicly available information directly linking the 5,7-difluoro-1H-indene scaffold to this target.

However, a potent and selective prostanoid EP3 receptor antagonist, DG-041 , has been identified with a closely related 5-fluoro-3-methyl-1H-indol-7-yl core structure. bindingdb.org This suggests that fluorinated bicyclic scaffolds, including indene derivatives, could be promising for the development of novel EP3 receptor antagonists. Further research is needed to explore the potential of 5,7-difluoro-1H-indene derivatives in this area.

Transthyretin (TTR) is a transport protein in the blood and cerebrospinal fluid. The dissociation of its tetrameric structure can lead to the formation of amyloid fibrils, causing a group of diseases known as transthyretin amyloidosis. Small molecules that can bind to and stabilize the TTR tetramer are a promising therapeutic strategy. nih.gov

Currently, there is a lack of specific research in the public domain that details the use of 5,7-difluoro-1H-indene as a scaffold for the design of transthyretin channel ligands. While various small molecules are being investigated as TTR stabilizers, the specific contribution of the 5,7-difluoro-1H-indene moiety to this field of research is not well-documented. csic.esplos.org

Anticancer Research Strategies

In contrast to the aforementioned targets, the 5,7-Difluoro-1H-indene scaffold has been successfully incorporated into potent anticancer agents in preclinical studies, particularly as kinase inhibitors.

Derivatives featuring a difluoro-indene scaffold have demonstrated potent antiproliferative activity against various cancer cell lines. This activity is often achieved through the inhibition of key signaling proteins crucial for cancer cell growth and survival.

One notable area of research involves inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is linked to cell proliferation, differentiation, and migration. nih.gov A recently developed series of inhibitors incorporates an (S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene scaffold. The representative compound, (S)-23, was highly effective against cancer cell lines with FGFR mutations. It showed potent antiproliferative activity, with GI50 values (the concentration causing 50% growth inhibition) in the low nanomolar range against cell lines dependent on FGFR1, FGFR2, and FGFR3. nih.gov

Similarly, another study reported a difluoro-indene-based compound, 3a-P1, as a powerful pan-inhibitor of the BCR-ABL kinase, including the highly resistant T315I mutant found in Chronic Myeloid Leukemia (CML). mdpi.com This compound exhibited extremely potent antiproliferative effects on CML cells and other cells expressing the BCR-ABL fusion protein, with IC50 values (the concentration causing 50% inhibition) also in the low- to sub-nanomolar range. mdpi.com

| Compound | Target | Cell Line | Activity Metric | Value (nM) | Source |

|---|---|---|---|---|---|

| (S)-23 | FGFR1 (fusion) | H1581 | GI50 | 10.4 | nih.gov |

| (S)-23 | FGFR2 (amplified) | KATO-II | GI50 | 6.4 | nih.gov |

| (S)-23 | FGFR2 (mutant) | MFE-296 | GI50 | 7.1 | nih.gov |

| 3a-P1 | BCR-ABL | K562 | IC50 | 0.4 | mdpi.com |

| 3a-P1 | BCR-ABL | Ku812 | IC50 | 0.1 | mdpi.com |

| 3a-P1 | BCR-ABL (T315I) | BaF3 | IC50 | 4.7 | mdpi.com |

The anticancer effects of difluoro-indene derivatives are not limited to inhibiting proliferation; they also actively induce programmed cell death (apoptosis) and halt the cancer cell division cycle. Research on FGFR inhibitors with a difluoro-indene core found that the compounds could induce G1/S cell cycle arrest, which leads to apoptosis. nih.gov

Likewise, studies on BCR-ABL inhibitors containing the same scaffold revealed that these molecules effectively induced apoptosis in CML cells. researchgate.net Further mechanistic investigation showed that these compounds also caused cell cycle arrest in the S or G2/M phase and inhibited the phosphorylation of key downstream signaling proteins like STAT5, thereby disrupting the pro-survival signals that allow cancer cells to thrive. researchgate.net These findings underscore a multi-pronged mechanism of action, where the difluoro-indene core contributes to a scaffold that can potently disrupt cancer cell proliferation, survival, and division.

Neurodegenerative Disease Research: Ligands for Misfolded Protein Aggregates (e.g., α-synuclein)

Neurodegenerative diseases like Parkinson's disease are characterized by the pathological aggregation of misfolded proteins, such as alpha-synuclein (B15492655) (α-syn). nih.govnih.gov The development of ligands that can selectively bind to these aggregates is crucial for diagnostic imaging and for understanding disease progression. nih.govresearchgate.net The 1-indanone (B140024) scaffold, a close derivative of indene, has been identified as a promising structure for creating such ligands. nih.govsemanticscholar.org

A structure-activity relationship (SAR) study led to the design and synthesis of novel 1-indanone and 1,3-indandione (B147059) derivatives as ligands for α-syn fibrils. nih.gov In this research, 5,7-difluoro-1-indanone, derived from the 5,7-difluoro-1H-indene structure, was used as a key starting material for synthesizing new compounds. nih.govresearchgate.netsemanticscholar.org One such derivative, (E)-5,7-Difluoro-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylidene)-2,3-dihydro-1H-inden-1-one, was prepared and evaluated. nih.govsemanticscholar.org

The research demonstrated that these indanone-based ligands could avidly and selectively label α-synuclein aggregates in brain tissue from Parkinson's disease patients. nih.govresearchgate.netsemanticscholar.org This indicates that the 1-indanone framework, and specifically fluorinated versions, possesses desirable properties for the biological investigation of diseases involving α-synuclein. nih.gov

Table 1: Selected Indanone Derivatives and their Research Context

| Compound Name | Starting Material | Research Focus | Source |

|---|

Development of Analgesic and Anti-inflammatory Agents

The indene structure has also been a building block for the creation of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. google.com Research has aimed to develop new compounds with improved efficacy and a better therapeutic index. google.com

One patent describes the development of substituted indenyl acetic acids as potent anti-inflammatory compounds. google.com Specifically, the synthesis of methyl 5,7-difluoro-2-methylindenyl-3-acetate is detailed, starting from materials that establish the 5,7-difluoro-indene core. google.com This highlights the utility of the 5,7-difluoro substitution pattern in the search for new anti-inflammatory agents. google.com

In a separate line of research focused on analgesics, a patent was granted for spirooxindole derivatives designed to treat pain. google.com Among the compounds listed is (3s)-5,7-difluoro-1'-propan-2-ylspiro[1h-indole-3,3'-piperidine]-2-one, which incorporates the 5,7-difluoro moiety within a more complex heterocyclic system. google.com The inclusion of this structure in a patent for analgesic agents suggests its perceived value in modulating biological targets related to pain pathways. google.comdamaspharmacy.sy

Table 2: 5,7-Difluoro-1H-indene Derivatives in Analgesic and Anti-inflammatory Research

| Compound Name | Application Area | Source |

|---|---|---|

| Methyl 5,7-difluoro-2-methylindenyl-3-acetate | Anti-inflammatory | google.com |

Conclusion and Future Research Directions

Summary of Key Advancements in 5,7-Difluoro-1H-indene Research

Research focused on 5,7-Difluoro-1H-indene and its analogs has led to significant progress, primarily in the development of synthetic pathways and the initial exploration of their utility as building blocks. The introduction of fluorine atoms into organic molecules is known to significantly alter their chemical, physical, and pharmacokinetic properties. researchgate.net Early work often centered on multi-step syntheses, sometimes starting from precursors like 1,2-bis(bromomethyl)benzene (B41939) or utilizing Friedel-Crafts reactions to construct the indanone core, which can then be further functionalized. beilstein-journals.orgacs.org

Key advancements include:

Synthetic Accessibility: Methodologies have been developed for the synthesis of fluorinated indanones and indenes, which serve as crucial intermediates. beilstein-journals.org For instance, intramolecular Friedel–Crafts acylation of appropriately substituted acid chlorides has been a viable route. beilstein-journals.org

Functionalization: The indene (B144670) scaffold, including fluorinated versions, has been shown to be amenable to various chemical transformations. These include derivatization to create complex molecules with potential biological activity, such as muscle relaxants, anti-inflammatory agents, and fungicides. acs.orgacs.org

Polymer Science: Indene derivatives have been incorporated into polymers. For example, a novel diamine containing an indene group was used to synthesize colorless polyimides (CPIs) with excellent optical transparency and high thermal resistance, suggesting applications in advanced optical materials. researchgate.net

These foundational studies have established difluorinated indenes as a versatile platform, demonstrating that the fluorine substituents can enhance properties desirable for materials science and medicinal chemistry.

Emerging Synthetic Challenges and Opportunities for Novel Fluorinated Indenes

Despite progress, the synthesis of specifically substituted fluorinated indenes like 5,7-Difluoro-1H-indene presents ongoing challenges. The asymmetric construction of carbon-fluorine quaternary stereogenic centers, for example, remains one of the most difficult areas of organofluorine chemistry. nih.gov

Key Challenges:

Regioselectivity: Controlling the precise placement of fluorine atoms on the aromatic ring during synthesis can be difficult and often requires multi-step, substrate-controlled processes. researchgate.net

Stereocontrol: The enantioselective synthesis of chiral indenes, particularly those with fluorine-bearing stereocenters, is a significant hurdle. While some success has been achieved with electrophilic fluorocyclization of indenes, general methods are still lacking. nih.govacs.org

Reagent Development: Many traditional fluorination methods rely on harsh reagents. acs.org While safer, modern electrophilic fluorinating agents like Selectfluor® have been developed, there is a continuous need for milder, more selective, and more efficient reagents. beilstein-journals.orgmdpi.com

These challenges, however, create significant opportunities for innovation. The development of novel catalytic systems—including transition-metal, organo-, and photo-catalysts—is a major frontier. researchgate.netmdpi.com Iron-catalyzed 5-endo-dig cyclizations, for example, have been proposed as a mild method for constructing derivatized indenes. u-tokyo.ac.jp Furthermore, photoredox catalysis is emerging as a powerful tool for generating fluorinated radicals under gentle conditions, enabling new types of transformations. acs.orgnih.gov

Table 1: Comparison of Synthetic Strategies for Fluorinated Indenes

| Synthetic Strategy | Advantages | Disadvantages | Representative Precursors |

|---|---|---|---|

| Friedel-Crafts Cyclization | Utilizes readily available starting materials. | Can require harsh Lewis acid catalysts; regioselectivity can be an issue. | Substituted phenylpropionic acids or acid chlorides. beilstein-journals.org |

| Electrophilic Fluorocyclization | Allows for the potential creation of chiral centers. nih.gov | Can be prone to rearrangements; enantioselectivity is challenging to control. acs.org | Substituted indenes, cinnamamides. acs.org |

| Transition-Metal Catalysis | Offers mild reaction conditions and potential for high selectivity. u-tokyo.ac.jprsc.org | Catalyst development is ongoing; substrate scope can be limited. | Alkynes, benzoic acids. u-tokyo.ac.jprsc.org |

| Photoredox Catalysis | Enables radical reactions under very mild conditions. acs.orgnih.gov | Requires specific photocatalysts and light sources; mechanism can be complex. | Alkenes, chlorodifluoroacetic anhydride. nih.gov |

Prospects for Future Generations of Difluorinated Indene-Based Functional Molecules

The unique electronic properties conferred by fluorine atoms position difluorinated indenes as highly promising building blocks for a new generation of functional molecules. The strong electronegativity of fluorine can significantly influence molecular orbital energy levels, which is a critical parameter in the design of electronic materials.

Potential Application Areas:

Organic Electronics: Fluorinated indene derivatives are attractive candidates for use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Recently, a terminal unit derived from 4,7-difluoro-1H-indene-1,3(2H)-dione was used to create novel polymerized small molecular acceptors (PSMAs) for all-polymer solar cells, achieving high open-circuit voltages. rsc.org This highlights the potential of difluoro-indene cores in tuning the electronic properties of materials for next-generation electronics. umn.edu

Medicinal Chemistry: The indene scaffold is present in several biologically active compounds. acs.org Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Therefore, 5,7-Difluoro-1H-indene and its derivatives represent a valuable scaffold for developing new therapeutic agents, potentially in areas like oncology, neurology, and infectious diseases. acs.org

Advanced Polymers: Building on existing work with indene-containing polyimides, there is potential to create novel fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical properties. researchgate.net These materials could find use in aerospace, electronics, and specialty coatings. uni-bayreuth.de

The future in this area will likely involve the rational design of molecules where the difluoroindene core is strategically functionalized to optimize performance in these specific applications.

Interdisciplinary Research Avenues and Collaborative Potentials

The full potential of 5,7-Difluoro-1H-indene and related compounds can only be realized through synergistic, interdisciplinary research. The complexity of both the synthesis and the application of these molecules necessitates collaboration between different fields of expertise. nih.govnerac.com

Key Collaborative Opportunities:

Synthetic Chemistry & Materials Science: Organic chemists can focus on developing efficient and scalable syntheses for novel difluorinated indene monomers. researchgate.net In parallel, materials scientists can model, fabricate, and test these monomers in advanced materials and devices like solar cells, transistors, and high-performance polymers. charlotte.edunih.govnih.gov This collaborative cycle of design, synthesis, and testing is crucial for rapid innovation. qut.edu.au

Medicinal Chemistry & Chemical Biology: The design and synthesis of new difluoroindene-based drug candidates by medicinal chemists should be closely integrated with biological evaluation by chemical biologists. researchgate.netnih.gov This includes screening for activity against various disease targets, studying structure-activity relationships, and investigating mechanisms of action.

Computational Chemistry & Experimental Science: Theoretical and computational studies can play a vital predictive role. Quantum chemical calculations can help understand the electronic structure of new molecules, predict their properties, and elucidate reaction mechanisms for their synthesis. snnu.edu.cn This computational insight can guide experimental efforts, saving time and resources by prioritizing the most promising molecular targets and synthetic routes.

By fostering these collaborations, the scientific community can accelerate the transition of fundamental research on difluorinated indenes into practical technologies and therapeutics that address significant societal challenges. nerac.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5,7-Difluoro-1H-indene, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves halogenation of indene precursors or cyclization of fluorinated aromatic intermediates. For example, selective fluorination at the 5 and 7 positions can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (20–40°C). Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios to minimize side products like over-fluorinated derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.

Q. Which spectroscopic techniques are essential for characterizing 5,7-Difluoro-1H-indene, and how are they interpreted?

- Methodological Answer :

- NMR : NMR is pivotal for confirming fluorine substitution patterns. Peaks near -120 ppm (vs. CFCl) indicate aromatic fluorine atoms, while coupling constants (e.g., ) help distinguish between meta and para positions. NMR can resolve diastereotopic protons in the dihydroindene moiety.

- MS : High-resolution mass spectrometry (HRMS) with ESI or EI ionization confirms molecular weight and fragmentation patterns.

- IR : Stretching vibrations at ~1600 cm (C=C) and ~1100 cm (C-F) validate the structure .

Advanced Research Questions

Q. How can density functional theory (DFT) be utilized to predict the electronic and geometric properties of 5,7-Difluoro-1H-indene?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical predictions, as validated for fluorinated aromatics .

- Basis Sets : The 6-311++G(d,p) basis set balances computational cost and accuracy for fluorine-containing systems.

- Applications :

- Calculate HOMO-LUMO gaps to assess reactivity.

- Optimize molecular geometry and compare with X-ray crystallography (if available).

- Simulate NMR chemical shifts using gauge-including atomic orbital (GIAO) methods to resolve experimental ambiguities .

Q. What experimental and computational strategies address contradictions between spectroscopic data and predicted molecular geometries?

- Methodological Answer :

- Iterative Refinement : Compare DFT-optimized bond lengths/angles with crystallographic data. Discrepancies >0.05 Å suggest either experimental artifacts (e.g., crystal packing effects) or inadequate functional selection.

- Dynamic NMR : For flexible moieties (e.g., dihydroindene ring), variable-temperature NMR can detect conformational exchange broadening, reconciling static DFT models with dynamic experimental observations .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate computational descriptors (e.g., Mulliken charges) with experimental reactivity data .

Q. How can enantioselective synthesis of 5,7-Difluoro-1H-indene derivatives be achieved, and what chiral resolution techniques are effective?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts like BINAP-Ru complexes for hydrogenation of prochiral ketone precursors (e.g., 5,7-Difluoro-indanone) to generate enantiomerically enriched amines .

- Chromatographic Resolution : Employ chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis of 5,7-Difluoro-1H-indene, and how can they be mitigated?

- Methodological Answer :

- Scale-Up Issues : Fluorination reactions often suffer from exothermicity and side reactions at larger scales. Implement flow chemistry systems to enhance heat dissipation and control reagent mixing.

- By-Product Management : Use in-situ IR spectroscopy to monitor intermediate formation and adjust reaction kinetics (e.g., quenching excess fluorinating agents with aqueous NaHCO).

- Solvent Recycling : Optimize distillation protocols for solvents like DMF or THF to reduce costs and environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |